molecular formula C17H22N2O3S B2760208 1-methyl-8-(piperidin-1-ylsulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-2(4H)-one CAS No. 898411-54-6

1-methyl-8-(piperidin-1-ylsulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-2(4H)-one

Cat. No.: B2760208
CAS No.: 898411-54-6
M. Wt: 334.43
InChI Key: ZVXZHQCFSPCKBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrrolo[3,2,1-ij]quinolinone family, a scaffold extensively studied for its anticoagulant properties. The molecule features a piperidin-1-ylsulfonyl group at the 8-position and a methyl group at the 1-position (Figure 1). These modifications aim to enhance interactions with coagulation factors Xa (FXa) and XIa (FXIa), critical targets for thrombotic disorder therapies .

Properties

IUPAC Name

3-methyl-6-piperidin-1-ylsulfonyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3S/c1-12-15-11-14(23(21,22)18-7-3-2-4-8-18)10-13-6-5-9-19(16(13)15)17(12)20/h10-12H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVXZHQCFSPCKBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=CC(=CC3=C2N(C1=O)CCC3)S(=O)(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>50.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID51090104
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Biological Activity

1-Methyl-8-(piperidin-1-ylsulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-2(4H)-one is a compound that has garnered attention in recent years due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₅H₁₈N₄O₂S
  • Molecular Weight : 306.39 g/mol
  • CAS Number : [Not specified in sources]

Biological Activity Overview

The compound exhibits a range of biological activities, notably in the fields of antileishmanial and anticoagulant properties.

Antileishmanial Activity

Research has indicated that derivatives of pyrrolo[3,4-b]quinolin-1-one exhibit significant antileishmanial activity. For instance, a related compound demonstrated in vitro inhibition of amastigotes with an IC50 value of 8.36 μM and a selectivity index (SI) of 7.79 . In vivo studies showed that this compound could reduce parasite burden in infected Balb/c mice by over 60% at a dosage of 12.5 mg/kg .

Anticoagulant Activity

Recent studies have explored the anticoagulant potential of compounds related to 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2-one. These compounds demonstrated significant inhibition of coagulation factors Xa and XIa with promising IC50 values. The dual inhibitory mechanism suggests potential therapeutic applications in managing blood coagulation disorders .

The biological activities of this compound may be attributed to its ability to interact with specific biological targets:

  • Inhibition of Enzymatic Activity : The compound likely inhibits key enzymes involved in parasite survival and proliferation.
  • Receptor Interaction : It may act on receptors associated with blood coagulation pathways, modulating their activity.
  • Cellular Uptake : The piperidine moiety may enhance cellular uptake and bioavailability.

Case Studies and Research Findings

Several studies have evaluated the efficacy and safety profiles of related compounds:

Study ReferenceBiological ActivityFindings
AntileishmanialCompound showed 45–85% inhibition at 25 μM; significant reduction in liver and spleen parasite burden in vivo.
AnticoagulantNovel compounds exhibited high inhibition values for factors Xa and XIa; some compounds had low nanomolar IC50 values.
General PharmacologyRelated compounds demonstrated promising pharmacokinetic profiles and low toxicity predictions in silico.

Scientific Research Applications

Anticoagulant Activity

Recent studies have indicated that derivatives of 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one exhibit promising dual inhibitory effects on blood coagulation factors Xa and XIa. This suggests potential applications in the development of new anticoagulant drugs. The modifications to the structure, including the piperidinyl sulfonyl group, enhance the binding affinity and specificity towards these targets .

Antiviral Properties

Research has shown that compounds within the same class as 1-methyl-8-(piperidin-1-ylsulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-2(4H)-one demonstrate antiviral efficacy against respiratory pathogens. This opens avenues for exploring its use in treating viral infections, particularly in the context of emerging respiratory viruses .

Anti-inflammatory Effects

The compound's structural characteristics allow it to interact with various biological pathways involved in inflammation. Studies have highlighted its potential as an anti-inflammatory agent by inhibiting specific enzymes associated with inflammatory responses. This application is particularly relevant in treating chronic inflammatory diseases and conditions such as arthritis .

Case Studies

StudyObjectiveFindings
Study on Anticoagulants Evaluate dual inhibitors of coagulation factorsThe compound showed significant inhibition of factors Xa and XIa with low IC50 values .
Antiviral Research Assess efficacy against respiratory virusesDemonstrated promising antiviral activity; further studies needed for clinical relevance .
Anti-inflammatory Activity Investigate potential as anti-inflammatory drugExhibited strong inhibition of COX-II enzyme; promising for chronic inflammation treatment .

Comparison with Similar Compounds

Structural Modifications and Activity Trends

The anticoagulant activity of pyrrolo[3,2,1-ij]quinolinone derivatives is highly dependent on substituent type and position. Below is a comparative analysis of key analogs:

Table 1: Structural and Activity Comparison of Selected Pyrrolo[3,2,1-ij]quinolinone Derivatives
Compound Name Substituents (Position) Target Enzymes IC50 (µM) Key Findings
Target Compound 1-Me, 8-piperidin-1-ylsulfonyl FXa/FXIa N/A* Designed for dual inhibition
(Z)-8-Ethoxy-4,4,6-trimethyl derivative 8-Ethoxy, 4,4,6-trimethyl FXa 3.68 Best FXa inhibitor in class
(Z)-8-Fluoro-6-phenyl derivative 8-Fluoro, 6-phenyl FXIa 2.00 Selective FXIa inhibitor
1-(Trichloroethyl) derivative 1-Trichloroethyl N/A N/A Synthesized via visible-light methods
8-Acetyl derivative 8-Acetyl N/A N/A Intermediate for further modifications
Key Observations:

Positional Effects : Substitutions at C6, C8, and C9 significantly influence selectivity and potency. For example:

  • 8-Position : The target compound’s piperidin-1-ylsulfonyl group may improve binding via hydrogen bonding or hydrophobic interactions, similar to ethoxy/fluoro groups in other derivatives .
  • 6-Position : Bulky groups (e.g., phenyl) enhance FXIa selectivity by sterically hindering FXa binding .

Dual Inhibition Potential: Hybrid derivatives combining dihydroquinoline, pyrrolidinone, and rhodanine moieties (as in the target compound) are designed for dual FXa/FXIa inhibition, leveraging synergistic pharmacophores .

Synthetic Complexity : Introducing sulfonyl groups (as in the target compound) requires specialized reagents (e.g., sulfonating agents) compared to simpler substituents like acetyl or ethoxy .

Mechanistic and Pharmacokinetic Insights

  • Binding Interactions: Molecular docking studies suggest that the pyrrolo[3,2,1-ij]quinolinone core binds to the S1/S4 pockets of FXa and FXIa. The piperidin-1-ylsulfonyl group may occupy the S4 pocket, mimicking natural substrate interactions .
  • Selectivity : Derivatives with smaller substituents (e.g., methyl, ethoxy) show broader inhibition, while bulkier groups (e.g., phenyl) confer FXIa selectivity .
  • Metabolic Stability : Sulfonamide-containing derivatives (like the target compound) may exhibit improved metabolic stability over ester- or acetyl-substituted analogs due to reduced susceptibility to esterases .

Limitations and Challenges

  • Synthetic Hurdles : Sulfonylation reactions often require anhydrous conditions and careful purification, increasing production costs .

Q & A

Q. Key parameters affecting yield :

  • Temperature : Reactions like acylation or sulfonylation require precise temperature control (e.g., reflux in xylene at 138–144°C for 25–30 hours) .
  • Catalysts : Sodium triacetoxyborohydride for reductive amination steps improves efficiency (yields >80%) .
  • Solvent choice : Anhydrous conditions (e.g., DMF or dichloromethane) minimize hydrolysis of sulfonyl intermediates .

How can researchers confirm the structural integrity of this compound, particularly the sulfonyl-piperidine substitution and the pyrroloquinolinone core?

Basic Research Question
Structural validation employs:

Spectroscopic techniques :

  • NMR : 1H^1H and 13C^{13}C NMR identify methyl, sulfonyl, and piperidine signals. For example, the methyl group at N-1 appears as a singlet (~δ 3.0–3.5 ppm), while sulfonyl resonances occur at δ 3.7–4.2 ppm (piperidine protons) .
  • IR : Sulfonyl S=O stretches at ~1150–1350 cm1^{-1} confirm substitution .

Mass spectrometry : Molecular ion peaks (e.g., via GC-MS) validate the molecular weight, though intensity may vary (0.5–8% abundance) .

X-ray crystallography : Definitive confirmation of the fused pyrroloquinolinone core and sulfonamide geometry (e.g., bond angles and torsion analysis) .

What strategies are effective in optimizing regioselectivity during the sulfonylation step when synthesizing this compound?

Advanced Research Question
Regioselectivity challenges arise due to competing nucleophilic sites on the quinolinone core. Strategies include:

Protecting groups : Temporarily block reactive positions (e.g., hydroxyl or amine groups) before sulfonylation .

Catalytic control : Use Lewis acids like ZrOCl2_2·8H2_2O to direct sulfonyl groups to the C-8 position .

Solvent effects : Polar aprotic solvents (e.g., DMF) enhance sulfonyl chloride reactivity at electron-deficient aromatic positions .

Temperature modulation : Lower temperatures (~0–5°C) slow competing side reactions, improving selectivity .

How should discrepancies in reported spectral data (e.g., NMR shifts) for this compound be investigated and resolved?

Advanced Research Question
Discrepancies may stem from tautomerism, impurities, or solvent effects. Resolution steps:

Reproducibility checks : Replicate synthesis and analysis under identical conditions .

Advanced NMR techniques : Use 2D NMR (e.g., COSY, HSQC) to assign ambiguous peaks and detect tautomeric forms .

Cross-validation : Compare with high-purity reference standards (e.g., NIST data for pyrroloquinolinone derivatives) .

Chromatographic purity : HPLC or GC-MS identifies co-eluting impurities affecting spectral profiles .

What are the primary degradation pathways of this compound under various storage conditions, and how can stability be enhanced?

Advanced Research Question
Degradation pathways include:

Hydrolysis : The sulfonamide bond is susceptible to moisture, forming sulfonic acid and piperidine byproducts .

Oxidation : The pyrroloquinolinone core may degrade under light or oxygen, producing quinone derivatives .

Q. Stabilization methods :

  • Storage : Anhydrous conditions (desiccants), inert gas atmospheres (N2_2), and amber glassware to block UV light .
  • Lyophilization : For long-term storage, lyophilize the compound and store at -20°C .

What computational methods are employed to model the compound's interactions with biological targets, and how do they correlate with experimental bioactivity data?

Advanced Research Question

Molecular docking : Predict binding affinities to targets like enzymes or receptors (e.g., phosphodiesterases) using software like AutoDock .

MD simulations : Assess stability of ligand-target complexes over nanosecond timescales to identify key interactions (e.g., hydrogen bonds with sulfonyl oxygen) .

QSAR modeling : Relate structural features (e.g., sulfonamide geometry) to bioactivity data from enzyme inhibition assays .

Validation : Correlate computational binding scores with IC50_{50} values from in vitro assays. For example, a docking score of -9.5 kcal/mol may align with sub-micromolar activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.